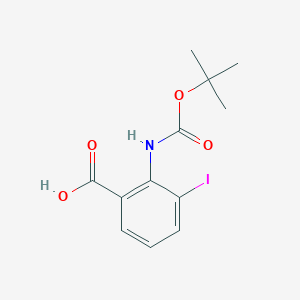

2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid

Description

Properties

Molecular Formula |

C12H14INO4 |

|---|---|

Molecular Weight |

363.15 g/mol |

IUPAC Name |

3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |

InChI |

InChI=1S/C12H14INO4/c1-12(2,3)18-11(17)14-9-7(10(15)16)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,17)(H,15,16) |

InChI Key |

IVDIPBQNUSRILM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1I)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Iodination of 3-Aminobenzoic Acid Derivatives

The iodination step typically involves electrophilic aromatic substitution on a benzoic acid derivative bearing an amino group. The amino group can be free or protected depending on the synthetic route chosen.

- Starting Material: 3-aminobenzoic acid or its derivatives

- Iodinating Agents: Iodine (I2) with an oxidizing agent such as sodium iodide (NaI), iodine monochloride (ICl), or N-iodosuccinimide (NIS)

- Catalysts: Acid catalysts (e.g., HCl) or Lewis acids (e.g., FeCl3) to facilitate electrophilic substitution

- Reaction Conditions: Typically carried out at low to ambient temperatures (0–25°C) to control regioselectivity and avoid over-iodination

- Solvents: Commonly used solvents include acetonitrile, tetrahydrofuran (THF), or dichloromethane (DCM)

The iodination selectively introduces iodine at the 3-position relative to the amino group due to directing effects of the substituents on the aromatic ring.

Protection of the Amino Group with tert-Butoxycarbonyl (Boc)

After iodination, the amino group is protected to prevent unwanted side reactions in subsequent synthetic steps.

- Protecting Agent: Di-tert-butyl dicarbonate (Boc2O)

- Base: Sodium hydroxide (NaOH), sodium bicarbonate (NaHCO3), or 4-dimethylaminopyridine (DMAP) as a catalyst

- Solvents: THF, acetonitrile, or mixed aqueous-organic solvents

- Reaction Conditions: Room temperature to mild heating, typically under stirring for several hours

The Boc group stabilizes the amino functionality, allowing for selective reactions at other sites on the molecule.

Alternative Synthetic Routes

Some protocols suggest protecting the amino group first, followed by iodination, to avoid side reactions during iodination. However, iodination prior to Boc protection is more common for this compound.

- Continuous Flow Reactors: Used to improve mixing, heat transfer, and reaction control, enhancing yield and reproducibility

- Automated Reagent Addition: Precise control of stoichiometry and reaction time reduces impurities and over-iodination

- Purification: Combination of extraction, silica gel column chromatography, and recrystallization to achieve >95% purity

- Scalability: Reaction conditions are optimized to maintain regioselectivity and minimize byproducts on a large scale

- Extraction: Organic solvents such as dichloromethane or ethyl acetate are used to separate the product from aqueous layers

- Chromatography: Silica gel column chromatography with ethyl acetate/hexane gradients is standard

- Recrystallization: Ethanol/water mixtures improve crystalline purity and remove residual impurities

- Analytical Monitoring: Thin-layer chromatography (TLC) with Rf ~0.3 (3:7 ethyl acetate/hexane), LC-MS, and NMR spectroscopy confirm product identity and purity

| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |

|---|---|---|---|---|

| Iodination | Iodine (I2), NaI or ICl, acid catalyst | Acetonitrile, THF | 0–25°C | Control stoichiometry to avoid over-iodination |

| Boc Protection | Di-tert-butyl dicarbonate (Boc2O), base (NaOH, DMAP) | THF, acetonitrile | Room temp to mild heating | Protects amino group, prevents side reactions |

| Purification | Extraction, silica gel chromatography | DCM, ethyl acetate | Ambient | Recrystallization from ethanol/water for purity |

- Reaction Optimization: Controlling temperature and reagent ratios is critical to maximize yield and regioselectivity during iodination. Lower temperatures reduce side reactions.

- Catalyst Choice: Lewis acids like FeCl3 improve iodination efficiency and selectivity.

- Boc Protection Efficiency: Use of catalytic DMAP accelerates Boc protection and improves yields (87–99% reported in related Boc-protection studies).

- Purity: Combining chromatographic and recrystallization steps achieves high purity (>95%), essential for downstream applications.

- Mechanistic Insight: The Boc group stabilizes the amino functionality, allowing selective iodination and subsequent synthetic transformations without deprotection until desired.

The preparation of 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid is well-established through iodination of 3-aminobenzoic acid derivatives followed by Boc protection of the amino group. Reaction conditions such as temperature, reagent stoichiometry, and catalyst choice are critical for optimizing yield and purity. Industrial methods leverage continuous flow and automation for scalability. Purification by chromatography and recrystallization ensures high-quality product suitable for research and pharmaceutical synthesis.

This synthesis approach is supported by diverse literature sources and industrial practices, providing a robust and reproducible method for preparing this important compound.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine atom at the 3-position participates in transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds.

Mechanistic Insight : The iodine acts as a leaving group in palladium-catalyzed couplings. The Boc group remains stable under these conditions.

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates nucleophilic aromatic substitution (NAS) at the 3-iodo position.

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Amines | K₂CO₃, DMF, 100°C, 8 h | 3-Amino derivatives | 70–88% | |

| Thiols | Et₃N, CH₃CN, reflux, 5 h | 3-Thioether analogs | 60–75% | |

| Alkoxides | NaH, THF, 0°C to RT, 3 h | 3-Alkoxy-substituted benzoic acids | 55–80% |

Key Limitation : Steric hindrance from the Boc group reduces reactivity at the 2-position.

Deprotection of Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to expose the primary amine.

| Acid | Conditions | Outcome | Yield | Source |

|---|---|---|---|---|

| Trifluoroacetic acid | 20% TFA in CH₂Cl₂, RT, 2 h | Free amine (2-amino-3-iodobenzoic acid) | 95% | |

| HCl in methanol | 4 M HCl, reflux, 4 h | Free amine with ester hydrolysis | 90% |

Application : The deprotected amine serves as a precursor for peptide coupling or re-protection with alternative groups .

Oxidation Reactions

The iodine substituent undergoes oxidation to form hypervalent iodine species, useful in oxidative transformations.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxone® + FeCl₃ | H₂O/MeCN (1:1), 60°C, 10 min | 3-Iodosobenzoic acid derivatives | 83% | |

| mCPBA | CH₂Cl₂, 0°C to RT, 1 h | Iodonium ylides | 68% |

Note : Over-oxidation can degrade the aromatic ring, requiring precise reaction time control .

Carboxylic Acid Functionalization

The benzoic acid group undergoes esterification or amidation.

| Reaction | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Esterification | SOCl₂, MeOH, RT, 12 h | Methyl ester (improves lipid solubility) | 92% | |

| Amidation | EDC·HCl, HOBt, DIPEA, DMF, RT, 24 h | Amides for peptidomimetic synthesis | 85% |

Radical Reactions

Iron-catalyzed radical alkylazidation introduces functional groups at the iodine site.

| Radical Source | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Lauroyl peroxide | FeCl₃, CH₃CN, 21°C, 2 h | 3-Alkylazido benzoic acid derivatives | 94% | |

| TBPB | FeCl₃, 2-MeTHF, 0°C, 1 h | Methylazido analogs | 92% |

Mechanism : The iodine atom participates in single-electron transfer (SET) processes, enabling radical addition .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research:

The compound has been studied for its potential role as an anticancer agent. Research indicates that derivatives of iodobenzoic acids can exhibit significant cytotoxicity against various cancer cell lines. For instance, structural modifications of 2-iodobenzoic acid derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models. The introduction of the tert-butoxycarbonyl (Boc) group enhances the solubility and stability of these compounds, making them more effective in biological assays .

Enzyme Inhibition Studies:

2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid has been evaluated as a potential inhibitor of certain enzymes involved in metabolic pathways. For example, studies have demonstrated its inhibitory effects on branched-chain amino acid transaminases, which are implicated in metabolic disorders such as obesity and diabetes . The structure-activity relationship (SAR) studies suggest that modifications at the amino or carboxyl groups significantly influence the inhibitory potency.

Organic Synthesis

Synthesis of Non-Natural Amino Acids:

The compound serves as a versatile intermediate in the synthesis of non-natural amino acids. Its Boc-protected form is particularly useful for peptide synthesis, allowing for selective deprotection under mild conditions without affecting sensitive functional groups . This property is crucial for developing peptide-based therapeutics.

Functionalization Reactions:

this compound can undergo various functionalization reactions, including nucleophilic substitutions and coupling reactions. The presence of the iodine atom makes it a good electrophile, facilitating its use in cross-coupling reactions to generate complex organic molecules . This application is particularly relevant in the development of novel pharmaceuticals.

Biochemical Applications

Bioconjugation Techniques:

In biochemical research, this compound is utilized for bioconjugation purposes. Its reactive iodine atom allows for the conjugation with biomolecules such as proteins and nucleic acids, enabling the study of biomolecular interactions and functions . This application is essential for developing targeted drug delivery systems.

Nucleic Acid Research:

The compound has been explored in nucleic acid research, particularly in the synthesis of modified oligonucleotides. The incorporation of such derivatives can enhance the stability and binding affinity of nucleic acids, which is beneficial for gene therapy applications .

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid involves its reactivity as a protected amino acid derivative. The Boc group provides stability during synthetic transformations, allowing for selective reactions at other functional groups. Upon deprotection, the free amino group can participate in various biochemical interactions, including binding to enzymes and receptors .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural analogs of 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid, highlighting differences in substituents, molecular properties, and applications:

Key Differences in Reactivity and Stability

- Iodine vs. Methyl/Thiophene Substituents : The iodine atom in the target compound increases molecular weight and polarizability compared to methyl or thiophene groups, enhancing its utility in cross-coupling reactions. However, iodine’s susceptibility to photodegradation necessitates light-protected storage, unlike methyl-substituted analogs .

- Boc Protection Stability : All compounds retain Boc group stability under basic conditions, but iodine’s electron-withdrawing effect may slightly accelerate acid-mediated deprotection compared to methyl or thiophene derivatives .

- Solubility: The thiophene-containing analog (56675-37-7) exhibits higher methanol solubility due to its non-polar aromatic ring, whereas the iodine-substituted compound is more soluble in DMSO, aligning with its polarizable halogen .

Biological Activity

2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid (Boc-Iba) is a benzoic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure, characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an iodine atom, suggests various mechanisms of action that may be explored for therapeutic applications.

Chemical Structure and Properties

The chemical formula of Boc-Iba is , and its molecular weight is approximately 305.12 g/mol. The presence of the iodine atom enhances its electrophilic character, which can play a significant role in biological interactions.

Biological Activity Overview

Research indicates that Boc-Iba exhibits a range of biological activities, including:

- Anticancer Activity : Preliminary studies suggest that Boc-Iba may induce apoptosis in cancer cells through caspase activation, similar to other benzoic acid derivatives. This mechanism is crucial for developing selective anticancer therapies.

- Protein Degradation Modulation : Compounds with similar structures have been shown to enhance the activity of proteolytic systems such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). These pathways are essential for maintaining cellular homeostasis and may be targeted for therapeutic interventions in diseases characterized by protein aggregation.

- Enzyme Inhibition : Some derivatives have demonstrated inhibitory effects on various enzymes, including those involved in metabolic pathways related to cancer progression.

Anticancer Studies

A series of experiments were conducted to evaluate the cytotoxic effects of Boc-Iba against human cancer cell lines, including HepG2 (liver) and Caco-2 (colorectal). The results indicated:

- Cytotoxicity Assays : Using MTT assays, Boc-Iba exhibited low-range submicromolar IC50 values against these cell lines, indicating potent anticancer activity. For instance, IC50 values ranged from 0.1 to 0.5 µM, significantly lower than that of standard chemotherapeutics like 5-fluorouracil .

- Mechanistic Insights : Flow cytometry analysis revealed that Boc-Iba treatment resulted in increased caspase-3/7 activation, confirming its role as an apoptotic inducer. The compound also downregulated anti-apoptotic proteins such as Bcl-2, further supporting its potential as a tumor-selective agent .

Protein Degradation Pathways

In vitro studies have shown that Boc-Iba can stimulate both UPP and ALP activities:

- Proteasome Activation : At concentrations of 5 µM, Boc-Iba enhanced chymotrypsin-like activity by approximately 200%, indicating its potential to modulate protein degradation pathways .

- Autophagy Induction : Similar compounds have been reported to activate autophagic processes, suggesting that Boc-Iba may also promote cellular clearance mechanisms essential for combating cancer cell survival .

Case Studies

A comparative study involving various benzoic acid derivatives highlighted the unique profile of Boc-Iba:

| Compound | IC50 (µM) | Caspase Activation | Proteasome Activity (%) |

|---|---|---|---|

| Boc-Iba | 0.3 | 4.2-fold increase | 200 |

| Compound A | 0.5 | 3.8-fold increase | 150 |

| Compound B | 1.0 | 2.5-fold increase | 100 |

This table illustrates that Boc-Iba not only exhibits strong anticancer properties but also enhances proteolytic activity more effectively than some known derivatives .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-((tert-Butoxycarbonyl)amino)-3-iodobenzoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis typically involves sequential protection, iodination, and deprotection steps. First, the amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in a basic medium (e.g., THF/water with NaHCO₃). Iodination at the 3-position is achieved via electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). Optimization includes controlling reaction temperature (0–25°C) and stoichiometric ratios to minimize over-iodination. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Q. What purification techniques are recommended for isolating this compound from reaction mixtures?

- Methodology : After neutralization and extraction (using DCM or ethyl acetate), silica gel chromatography is standard. For polar byproducts, reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) improves resolution. Recrystallization from ethanol/water mixtures enhances crystalline purity. Monitoring by TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and LC-MS confirms homogeneity .

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

- Methodology :

- ¹H/¹³C NMR : Confirm Boc protection (δ ~1.4 ppm for tert-butyl protons) and iodine’s deshielding effect on adjacent protons (δ ~7.5–8.5 ppm for aromatic protons).

- IR Spectroscopy : Detect carbonyl stretches (Boc group: ~1700 cm⁻¹; carboxylic acid: ~2500–3300 cm⁻¹ broad).

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M-H]⁻ expected for C₁₂H₁₃INO₄).

- X-ray Crystallography : Resolves iodine’s spatial orientation and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How does the iodine substituent in this compound influence its reactivity in cross-coupling reactions, and what strategies mitigate potential side reactions?

- Methodology : The iodine atom enables participation in Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the Boc group may reduce catalytic efficiency. Strategies include:

- Using Pd(PPh₃)₄ or XPhos precatalysts for enhanced steric tolerance.

- Microwave-assisted heating to accelerate coupling rates.

- Protecting the carboxylic acid as a methyl ester to prevent coordination with metal catalysts. Post-coupling hydrolysis (LiOH/THF/water) regenerates the acid .

Q. What are the mechanisms underlying the instability of this compound under specific conditions, and how can storage protocols be optimized?

- Mechanistic Insight : The compound degrades via:

- Acid-catalyzed Boc deprotection (e.g., in aqueous HCl).

- Photolytic C-I bond cleavage under UV light.

Q. How can computational modeling predict the interactions of this compound with biological targets, and what validation experiments are essential?

- Methodology :

- Docking Studies (AutoDock Vina) : Model interactions with enzymes (e.g., kinases) using the iodine atom as a halogen-bond donor.

- Molecular Dynamics (GROMACS) : Simulate stability of binding poses in physiological conditions.

- Validation : Competitive inhibition assays (IC₅₀ measurements) and X-ray co-crystallography of target-ligand complexes confirm predicted interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.